N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381624
InChI: InChI=1S/C16H19ClN2O3S2/c1-10(2)6-15(20)18-16-19(12-5-3-4-11(17)7-12)13-8-24(21,22)9-14(13)23-16/h3-5,7,10,13-14H,6,8-9H2,1-2H3
SMILES:
Molecular Formula: C16H19ClN2O3S2
Molecular Weight: 386.9 g/mol

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

CAS No.:

Cat. No.: VC16381624

Molecular Formula: C16H19ClN2O3S2

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide -

Specification

Molecular Formula C16H19ClN2O3S2
Molecular Weight 386.9 g/mol
IUPAC Name N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide
Standard InChI InChI=1S/C16H19ClN2O3S2/c1-10(2)6-15(20)18-16-19(12-5-3-4-11(17)7-12)13-8-24(21,22)9-14(13)23-16/h3-5,7,10,13-14H,6,8-9H2,1-2H3
Standard InChI Key SXEDJOBHAVENOG-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl

Introduction

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound with a specific structure that involves a thieno[3,4-d] thiazole ring system. This compound is not directly mentioned in the provided search results, so we will discuss its potential properties and synthesis based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-3-methylbutanamide would likely involve multiple steps, including the formation of the thieno[3,4-d] thiazole ring system and the attachment of the 3-chlorophenyl and 3-methylbutanamide groups. Common methods might include condensation reactions and nucleophilic substitutions.

StepReaction TypeReagents
1. Formation of Thieno[3,4-d] thiazole CoreCondensation ReactionThiophene derivatives and thiazole precursors
2. Attachment of 3-Chlorophenyl GroupNucleophilic Substitution3-Chlorophenyl halides and appropriate nucleophiles
3. Attachment of 3-Methylbutanamide MoietyCondensation Reaction3-Methylbutanoyl chloride and appropriate amine

Potential Biological Activity

Compounds with similar structures have shown potential biological activities, such as anticancer or anti-inflammatory effects. The presence of a chlorophenyl group and a butanamide moiety could contribute to such activities by interacting with biological targets.

Potential ActivityMechanism
Anticancer ActivityInhibition of cell proliferation or induction of apoptosis
Anti-inflammatory ActivityInhibition of inflammatory pathways or enzymes

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